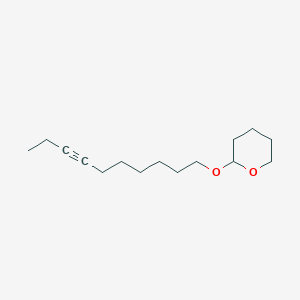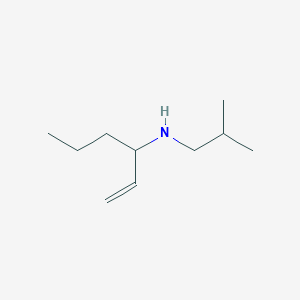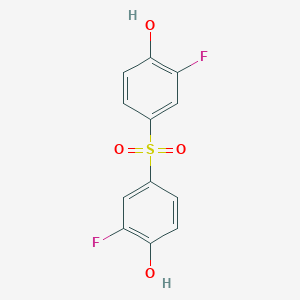
Methyl bis(4-nitrophenyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(4-nitrophenyl) phosphite is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a phosphite moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl bis(4-nitrophenyl) phosphite can be synthesized through the reaction of methyl phosphorodichloridite with 4-nitrophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Reactants: Methyl phosphorodichloridite and 4-nitrophenol.
Solvent: Anhydrous tetrahydrofuran or dichloromethane.
Base: Pyridine or triethylamine.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl bis(4-nitrophenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to produce 4-nitrophenol and methyl phosphonic acid.
Substitution: The phosphite group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphite group under mild heating.
Major Products Formed
Oxidation: Methyl bis(4-nitrophenyl) phosphate.
Hydrolysis: 4-nitrophenol and methyl phosphonic acid.
Substitution: Various substituted phosphites depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl bis(4-nitrophenyl) phosphite has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving phosphatases.
Medicine: Explored for its potential use in drug development, particularly in designing prodrugs that release active compounds upon hydrolysis.
Industry: Utilized in the production of flame retardants, plasticizers, and stabilizers for polymers.
Mécanisme D'action
The mechanism of action of methyl bis(4-nitrophenyl) phosphite involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of phosphatases, preventing the hydrolysis of phosphate esters. The phosphite group can mimic the transition state of the hydrolysis reaction, thereby inhibiting enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl bis(4-nitrophenyl) phosphate: An oxidized form of the compound with similar applications but different reactivity.
Bis(4-nitrophenyl) phosphite: Lacks the methyl group, leading to different chemical properties and reactivity.
Methyl bis(4-nitrophenyl) phosphonate: Contains a phosphonate group instead of a phosphite, resulting in different hydrolysis and substitution reactions.
Uniqueness
Methyl bis(4-nitrophenyl) phosphite is unique due to its specific combination of methyl and 4-nitrophenyl groups attached to a phosphite moiety
Propriétés
Numéro CAS |
147357-66-2 |
|---|---|
Formule moléculaire |
C13H11N2O7P |
Poids moléculaire |
338.21 g/mol |
Nom IUPAC |
methyl bis(4-nitrophenyl) phosphite |
InChI |
InChI=1S/C13H11N2O7P/c1-20-23(21-12-6-2-10(3-7-12)14(16)17)22-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 |
Clé InChI |
WWLGNJSOIRYUIJ-UHFFFAOYSA-N |
SMILES canonique |
COP(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


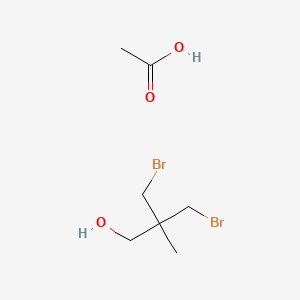
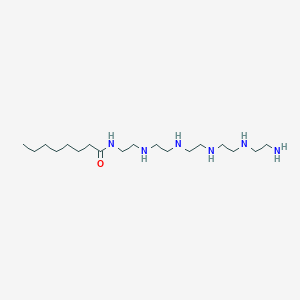
![1,3-Dioxaspiro[5.5]undecan-9-one, 2-phenyl-](/img/structure/B12551892.png)
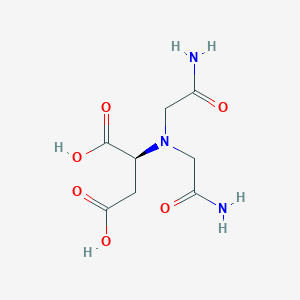
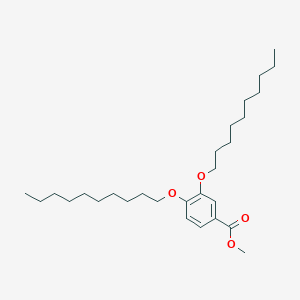
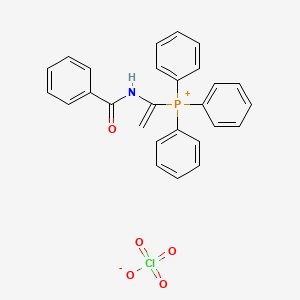
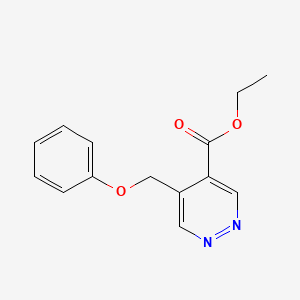
![[Ethene-1,2-diyldi(3,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12551942.png)
![3-[(Naphthalen-1-yl)methyl]-1,3-benzothiazol-3-ium chloride](/img/structure/B12551950.png)
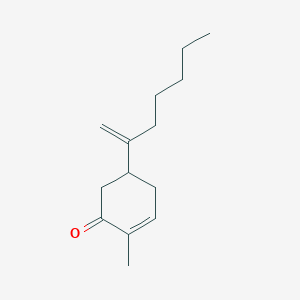
![Hexanamide, N-[(1R)-1-phenylethyl]-](/img/structure/B12551972.png)
